molecular formula C18H18ClF3N4O2 B2868619 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034348-70-2

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No.: B2868619
CAS No.: 2034348-70-2
M. Wt: 414.81
InChI Key: VQNVZDRNMIVGFZ-UHFFFAOYSA-N
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Description

The compound 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (referred to as the target compound) is a benzamide derivative featuring a piperidine scaffold substituted with a trifluoromethylpyrimidine moiety. Its molecular formula is inferred as C₂₀H₁₉ClF₃N₄O₂, with a molecular weight of 447.84 g/mol (calculated). The structure includes:

  • A 4-chloro-2-methoxybenzamide group, providing hydrophobic and electron-withdrawing properties.
  • A piperidin-4-yl linker, enabling conformational flexibility.

Properties

IUPAC Name

4-chloro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-14-8-11(19)2-3-13(14)17(27)25-12-4-6-26(7-5-12)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVZDRNMIVGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the benzamide core: This can be achieved by reacting 4-chloro-2-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the pyrimidine moiety: The pyrimidine ring with a trifluoromethyl group can be synthesized separately and then coupled to the piperidine ring using a suitable coupling reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: Its structural features suggest potential as a pharmacophore for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Variations

The target compound shares a benzamide-piperidine-pyrimidine backbone with several analogues. Key structural differences and their implications are summarized below:

Table 1: Structural Comparison of Key Analogues
Compound Name/ID Substituent Variations Molecular Weight (g/mol) Key Functional Features Source
Target Compound 4-Cl, 2-OCH₃ benzamide; 6-(CF₃)pyrimidine 447.84 (calculated) High hydrophobicity (CF₃), moderate H-bond donors/acceptors
8c (4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide) 4-Cl, 2-OCH₃ benzamide; benzyl-ethylthioureido group 443.18 (HRMS) Thioureido group enhances H-bonding; increased polarity
7j (4-Chloro-2-methoxy-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)benzamide) 4-Cl, 2-OCH₃ benzamide; benzyl-2-oxoimidazolidin-1-yl 443.18 (HRMS) Oxoimidazolidinone introduces additional H-bond acceptors
13p (2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-CF₃-pyrimidin-1-yl)benzenesulfonamide) Sulfonamide backbone; fluorinated benzoyl and pyrimidine ~550 (estimated) Sulfonamide enhances solubility; multiple fluorines increase metabolic stability
866143-33-1 (4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide) 4-Cl benzamide; pyridinyl-pyrimidine 325.76 Pyridinyl group introduces aromatic stacking potential
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 7j or 8c). However, sulfonamide-containing analogues like 13p exhibit lower logP due to enhanced polarity .

Biological Activity

4-Chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₈ClF₃N₃O
  • Molecular Weight : 339.77 g/mol
  • IUPAC Name : 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. For instance, similar compounds have shown efficacy in inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

CompoundTargetIC50 (μM)Mechanism
Compound APARP118Inhibition of catalytic activity
Compound BRET Kinase0.035Inhibition of cell proliferation
Compound CPfATP40.010Inhibition of Na⁺-ATPase activity

Efficacy Against Cancer

Recent studies have demonstrated that derivatives of benzamides, including those with structural similarities to 4-chloro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, exhibit significant anticancer properties. For example, compounds targeting PARP1 have shown promising results in vitro against breast cancer cells, with IC50 values comparable to established therapies like Olaparib .

Case Study: Breast Cancer

In a study published in Molecules, a series of substituted piperazine derivatives were evaluated for their ability to inhibit PARP1. The results indicated that certain modifications led to enhanced potency against human breast cancer cells, suggesting that similar structural features in our compound could yield beneficial effects .

Potential Applications

The compound shows promise not only in oncology but also in other therapeutic areas such as:

  • Antimicrobial Activity : Some pyrimidine derivatives have demonstrated antibacterial properties.
  • Neuroprotection : Investigations into the neuroprotective effects are ongoing, particularly concerning neurodegenerative diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities, warranting further exploration.

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